molecular formula C15H15NO5S B2653620 4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid CAS No. 1018127-84-8

4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No. B2653620
CAS RN: 1018127-84-8
M. Wt: 321.35
InChI Key: GIARJVBRDWVMKF-UHFFFAOYSA-N
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Description

4-{[(4-Methoxy-3-methylphenyl)sulfonyl]amino}benzoic acid , also known by its chemical formula C14H13NO4S , is a compound with a molecular weight of approximately 291.322 Da . It falls under the category of sulfonamides and features a benzene ring structure. The compound exhibits interesting properties and has been the subject of scientific investigation .


Synthesis Analysis

The synthesis of This compound involves specific chemical reactions. Researchers have explored various synthetic routes to obtain this compound. These methods typically include the introduction of a sulfonamide group onto a benzoic acid scaffold. Detailed studies on the synthesis pathways, reaction conditions, and yields are essential for understanding its production .


Molecular Structure Analysis

The molecular structure of This compound reveals a benzene ring substituted with a sulfonyl group and an amino group. The methoxy and methyl substituents contribute to its overall configuration. Analyzing the bond angles, hybridization states, and steric effects provides insights into its stability and reactivity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions due to its functional groups. Investigating its behavior under different conditions, such as acidic or basic environments, elucidates its reactivity. Researchers have explored its interactions with other molecules, including nucleophiles and electrophiles. These reactions play a crucial role in understanding its applications .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Stability : Investigating its stability under different conditions is crucial for storage and handling .

properties

IUPAC Name

4-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-10-9-13(7-8-14(10)21-2)22(19,20)16-12-5-3-11(4-6-12)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIARJVBRDWVMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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